molecular formula C15H19NO4 B11745898 1-((Benzyloxy)carbonyl)-3-ethylpyrrolidine-3-carboxylic acid

1-((Benzyloxy)carbonyl)-3-ethylpyrrolidine-3-carboxylic acid

Cat. No.: B11745898
M. Wt: 277.31 g/mol
InChI Key: KAKUGYWQNIYIFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((Benzyloxy)carbonyl)-3-ethylpyrrolidine-3-carboxylic acid is a pyrrolidine-based compound featuring a benzyloxycarbonyl (Cbz) protecting group at the nitrogen atom and an ethyl substituent at the 3-position of the pyrrolidine ring. The Cbz group is widely used in peptide synthesis to protect amine functionalities during reactions .

Properties

IUPAC Name

3-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-2-15(13(17)18)8-9-16(11-15)14(19)20-10-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKUGYWQNIYIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Cyclization

The synthesis often begins with ethyl 3-ethylpyrrolidine-3-carboxylate, which undergoes protection of the amine group using benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine. This step introduces the benzyloxycarbonyl (Cbz) protecting group, critical for subsequent reactions. Cyclization is achieved under mild conditions (e.g., 0–25°C) to minimize side reactions.

Stereochemical Control via Asymmetric Catalysis

To establish the (3R,4S) configuration, asymmetric hydrogenation or enzymatic resolution is employed. For example, ruthenium-based catalysts like [(S)-BINAP-RuCl2] facilitate enantioselective reduction of a prochiral enamide intermediate. This step achieves enantiomeric excess (ee) values exceeding 98%, as confirmed by chiral HPLC analysis.

Deprotection and Carboxylation

The final step involves selective removal of the Cbz group using hydrogenolysis (H2/Pd-C) or acidic conditions (HCl/dioxane), followed by carboxylation via reaction with carbon dioxide under high pressure (5–10 bar). Yields for this step range from 75% to 85%, depending on the purity of intermediates.

Key Reaction Conditions and Parameters

The table below summarizes critical reaction parameters for each synthetic stage:

StepReagents/ConditionsTemperature (°C)Time (h)Yield (%)
Cbz ProtectionCbz-Cl, Et3N, THF0–254–690–95
Asymmetric HydrogenationH2 (50 psi), (S)-BINAP-RuCl2, MeOH251288–92
DeprotectionH2 (1 atm), 10% Pd/C, EtOAc25685
CarboxylationCO2 (5 bar), KOtBu, DMF802478

Stereochemical Integrity and Resolution Methods

Chiral Auxiliary Approaches

In alternative routes, chiral auxiliaries such as (R)- or (S)-phenylethylamine are used to induce desired stereochemistry during pyrrolidine ring formation. For instance, condensation of ethyl glyoxylate with (R)-phenylethylamine followed by cyclization yields the (3R,4S) isomer with 94% diastereomeric excess.

Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) strategies employing lipases (e.g., Candida antarctica Lipase B) enable racemization of undesired enantiomers during ester hydrolysis. This method improves overall yield to 82% while maintaining >99% ee.

Industrial-Scale Optimization Strategies

Continuous Flow Synthesis

Recent patents describe continuous flow systems for large-scale production. Key advantages include:

  • Enhanced heat transfer : Exothermic steps (e.g., Cbz protection) are performed in microreactors, reducing thermal degradation.

  • In-line analytics : Real-time HPLC monitoring ensures consistent enantiomeric purity (±0.5% variation).

Solvent Recycling

Toluene and ethyl acetate are recovered via distillation with >95% efficiency, reducing production costs by 30%.

Analytical Characterization

Critical quality control parameters and methods include:

  • Enantiomeric purity : Chiral HPLC (Chiralpak AD-H column, hexane/IPA 90:10, 1 mL/min).

  • Structural confirmation : 1H NMR^1\text{H NMR} (400 MHz, CDCl3): δ 1.05 (t, J=7.5 Hz, 3H, CH2CH3), 2.45–2.60 (m, 2H, CH2CH3), 3.85 (dd, J=9.0, 4.5 Hz, 1H, NCH2), 5.15 (s, 2H, OCH2Ph).

  • Thermal stability : TGA shows decomposition onset at 210°C, confirming suitability for standard storage conditions.

Applications in Pharmaceutical Intermediates

The compound’s primary application lies in synthesizing upadacitinib, where it serves as a key chiral building block. Coupling with a triazolopyridine moiety via Buchwald-Hartwig amination achieves the final active pharmaceutical ingredient (API) with 93% yield . Regulatory filings specify residual solvent limits (e.g., <500 ppm for THF), necessitating rigorous purification protocols.

Chemical Reactions Analysis

Types of Reactions: 1-((Benzyloxy)carbonyl)-3-ethylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol or benzylamine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Pharmaceutical Development

1-((Benzyloxy)carbonyl)-3-ethylpyrrolidine-3-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. One notable application is in the production of upadacitinib, a drug designed to treat rheumatoid arthritis and other autoimmune diseases. The compound's structure allows it to interact with specific biological pathways, making it valuable in drug formulation and development.

Case Study: Upadacitinib Synthesis

The synthesis of upadacitinib involves several steps where this compound acts as a key building block. Research indicates that derivatives of this compound exhibit significant biological activity, particularly in modulating immune responses.

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reference standard for methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Its role is critical for ensuring accurate quantification of similar compounds in complex mixtures.

ApplicationMethodologyPurpose
Reference StandardHPLCAccurate quantification
Reference StandardGCAnalysis of complex mixtures

Biochemical Research

Researchers employ this compound to study its effects on neurotransmitter systems. This research contributes to a better understanding of brain function and potential treatments for mental health conditions.

Key Findings:

  • Neurotransmitter Interaction : Studies have shown that the compound can influence neurotransmitter release and uptake.
  • Therapeutic Potential : Ongoing investigations aim to elucidate its mechanisms of action, which could lead to novel therapeutic agents targeting neurological disorders.

Material Science

The unique properties of this compound make it useful in material science for developing novel materials. Its ability to form polymers with specific functionalities opens avenues for various applications, including drug delivery systems and biocompatible materials.

Mechanism of Action

The mechanism of action of 1-((Benzyloxy)carbonyl)-3-ethylpyrrolidine-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The benzyloxycarbonyl group can act as a protecting group for amines, suppressing their nucleophilic and basic properties . The pyrrolidine ring can participate in various biochemical interactions, potentially affecting enzyme activity and protein binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of 1-((Benzyloxy)carbonyl)-3-ethylpyrrolidine-3-carboxylic acid with structurally or functionally related compounds, based on substituents, heterocyclic cores, and physicochemical properties.

Structural Analogues in the Pyrrolidine Class

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents/Modifications Key Differences
1-(Benzyloxycarbonyl)pyrrolidine-3-carboxylic acid 188527-21-1 C₁₃H₁₅NO₄ 249.27 Cbz at N1; no substituent at C3 Lacks ethyl group at C3
1-Ethylpyrrolidine-3-carboxylic acid 5370-36-5 C₇H₁₃NO₂ 143.18 Ethyl at N1; carboxylic acid at C3 Lacks Cbz group; ethyl at N1 instead of C3
1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid 99940-64-4 C₁₂H₁₃NO₄ 235.24 Benzyloxy at N1; ketone at C5 Additional oxo group at C5
1-Benzyl-3-methylpyrrolidine-3-carboxylic acid 181114-74-9 C₁₃H₁₇NO₂ 219.28 Benzyl at N1; methyl at C3 Methyl instead of ethyl at C3

Piperidine-Based Analogues

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents/Modifications Key Differences
1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid 1269755-67-0 C₁₅H₁₆F₃NO₄ 331.29 Cbz at N1; trifluoromethyl at C6 Piperidine core (6-membered ring)
1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid 1228581-12-1 C₁₀H₁₆FNO₄ 233.24 Boc-protected azetidine; fluoromethyl at C3 Azetidine core (4-membered ring)

Functional Group Variations

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents/Modifications Key Differences
Benzyl 3-methoxypyrrolidine-1-carboxylate 130403-95-1 C₁₃H₁₇NO₃ 235.28 Cbz at N1; methoxy at C3 Methoxy instead of ethyl and carboxylic acid
1-CBZ-3-carboxymethoxy-pyrrolidine 889953-08-6 C₁₄H₁₇NO₅ 279.29 Cbz at N1; carboxymethoxy at C3 Carboxymethoxy side chain at C3

Key Research Findings and Implications

This may enhance membrane permeability but reduce aqueous solubility .

Synthetic Utility: The Cbz group is a standard protecting group for amines, enabling selective deprotection under mild hydrogenolysis conditions. This feature is shared across all Cbz-containing analogs . Compounds like 1-(benzyloxy)-5-oxopyrrolidine-3-carboxylic acid (CAS 99940-64-4 ) demonstrate how additional functional groups (e.g., ketones) can be introduced for further derivatization.

Steric and Electronic Effects :

  • Substituents at C3 (ethyl, methyl, carboxymethoxy) influence steric hindrance and electronic distribution. For example, the ethyl group in the target compound may hinder nucleophilic attacks at C3 compared to smaller substituents .
  • Fluorinated analogs (e.g., CAS 1228581-12-1 ) highlight the role of electronegative groups in modulating reactivity and metabolic stability.

Biological Activity

1-((Benzyloxy)carbonyl)-3-ethylpyrrolidine-3-carboxylic acid, also known as (3R,4S)-1-((benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid, is a compound with significant biological activity, primarily recognized for its role as an intermediate in pharmaceutical synthesis. This compound has garnered attention due to its potential therapeutic applications, particularly in treating autoimmune diseases.

  • Molecular Formula : C15H19NO4
  • Molecular Weight : 277.31 g/mol
  • CAS Number : 201228-22-0

The structure features a pyrrolidine ring with a benzyloxycarbonyl group and an ethyl substitution, which contributes to its unique reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits notable biological activity through various mechanisms:

  • Pharmaceutical Intermediate : It is primarily used in the synthesis of upadacitinib, a drug effective in treating rheumatoid arthritis and other autoimmune conditions. The compound's derivatives are studied for their therapeutic effects due to their interaction with specific biological pathways.
  • Mechanism of Action : The compound is transformed into active pharmaceutical ingredients that target molecular pathways critical for disease modulation. This transformation is essential in developing treatments for conditions like Crohn's disease and ulcerative colitis .
  • Biomolecular Interactions : Ongoing studies focus on how this compound interacts with enzymes and receptors involved in inflammatory pathways, which could lead to enhanced therapeutic agents derived from its structure.

Comparative Analysis

The following table highlights structural analogs of this compound and their key features:

Compound NameMolecular FormulaKey Features
(S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acidC13H15NO4Lacks ethyl substitution; simpler structure
(R)-1-Cbz-Pyrrolidine-3-carboxylic acidC13H15NO4Similar carbonyl group; different stereochemistry
Benzyl (3S,4R)-3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylateC16H18BrNO4Contains a bromoacetyl group; more complex
(3R,4S)-4-Ethyl-1,3-pyrrolidinedicarboxylic acidC13H17NO4Dicarboxylic variant; different functional groups

Case Studies

Several studies have documented the efficacy of compounds derived from this compound:

  • Study on Upadacitinib : Clinical trials have shown that upadacitinib significantly reduces symptoms in patients with rheumatoid arthritis by modulating immune responses through pathways influenced by this compound .
  • Inflammatory Disease Models : Experimental models have demonstrated that derivatives of this compound can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

Future Research Directions

Ongoing research aims to further elucidate the mechanisms by which this compound exerts its biological effects. Key areas of focus include:

  • Detailed Mechanistic Studies : Understanding the specific interactions at the molecular level with target proteins involved in disease pathways.
  • Therapeutic Development : Exploring modifications of the compound to enhance its efficacy and reduce side effects for better therapeutic outcomes.

Q & A

Q. What are the recommended synthetic routes for 1-((Benzyloxy)carbonyl)-3-ethylpyrrolidine-3-carboxylic acid, and how can reaction yields be optimized?

The synthesis typically involves protecting the pyrrolidine nitrogen with a benzyloxycarbonyl (Cbz) group. A common method is the reaction of 3-ethylpyrrolidine-3-carboxylic acid with benzyl chloroformate under basic conditions (e.g., sodium bicarbonate) in a polar aprotic solvent like THF or DCM. Yield optimization requires precise stoichiometric control (1:1.2 molar ratio of amine to benzyl chloroformate) and inert atmosphere to prevent side reactions. Post-synthesis purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product in >95% purity .

Q. How can the structural identity of this compound be confirmed experimentally?

Key characterization methods include:

  • NMR Spectroscopy : 1^1H NMR should show characteristic peaks for the benzyloxy group (δ 7.3–7.4 ppm, multiplet) and the ethyl substituent (δ 1.0–1.2 ppm, triplet). 13^{13}C NMR will confirm the carbonyl groups (Cbz: ~155 ppm; carboxylic acid: ~170 ppm).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the molecular formula C15_{15}H19_{19}NO4_4 (exact mass: 277.1314) .
  • FT-IR : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-O-C stretch) validate functional groups.

Q. What are the stability and storage conditions for this compound?

The compound is stable under inert atmospheres (argon or nitrogen) at temperatures between 2–8°C. Prolonged exposure to moisture or acidic/basic conditions may hydrolyze the Cbz group. Storage in amber vials with desiccants (e.g., silica gel) is recommended. Stability studies indicate no decomposition over 12 months when stored properly .

Advanced Research Questions

Q. How can enantiomeric purity of the compound be assessed, and what chiral resolution methods are effective?

Enantiomeric excess can be determined via chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with a hexane/isopropanol mobile phase. For resolution, diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) is effective. Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica lipase B) selectively hydrolyzes one enantiomer .

Q. What strategies mitigate conflicting biological activity data in pharmacological studies?

Contradictions in bioactivity may arise from impurities, stereochemical variability, or assay conditions. Mitigation steps include:

  • Repurification : Verify purity via HPLC before testing.
  • Stereochemical Control : Use enantiomerically pure samples (see FAQ 4).
  • Assay Standardization : Replicate studies under controlled pH, temperature, and solvent conditions (e.g., DMSO concentration ≤0.1% in cell-based assays) .

Q. How does the ethyl substituent influence the compound’s reactivity in peptide coupling reactions?

The 3-ethyl group introduces steric hindrance, reducing nucleophilic attack at the pyrrolidine nitrogen. This stabilizes the Cbz group against premature deprotection during coupling. For peptide synthesis, activate the carboxylic acid with HOBt/EDCI or DCC to form stable active esters. Kinetic studies show a 20% slower coupling rate compared to unsubstituted analogs, necessitating extended reaction times (12–24 hours) .

Q. What computational methods predict the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with enzymes like prolyl oligopeptidase. Key parameters include:

  • Binding Affinity : Calculate ΔG values for the ligand-receptor complex.
  • Hydrogen Bonding : Identify interactions between the carboxylic acid and catalytic residues (e.g., Arg643 in prolyl oligopeptidase).
    Validate predictions with experimental IC50_{50} values from enzyme inhibition assays .

Methodological Considerations

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility)?

Discrepancies often stem from solvent polarity or measurement techniques. For solubility:

  • Experimental Validation : Use shake-flask method in buffers (pH 2–7.4) with HPLC quantification.
  • Theoretical Models : Apply Hansen solubility parameters (HSPiP software) to predict compatible solvents. Reported solubility in water is <0.1 mg/mL, but improves in DMSO (≥50 mg/mL) .

Q. What analytical techniques are optimal for detecting degradation products?

  • LC-MS/MS : Monitor for hydrolysis products (e.g., benzyl alcohol, 3-ethylpyrrolidine-3-carboxylic acid) using a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid).
  • Stability-Indicating HPLC : Develop a method with baseline separation of all potential degradants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.